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molecular formula C11H11NO4 B2483014 Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate CAS No. 13610-51-0

Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Cat. No. B2483014
M. Wt: 221.212
InChI Key: WPYCPWHVMGKKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432258B2

Procedure details

A solution of 1,3-benzoxazol-2(3H)-one (676 mg, 5.0 mmol) in (5 mL) was added to a suspension of NaH (220 mg, 5.5 mmol) in DMF (5 mL) at room temperature, and the resulting solution was stirred for 1 h. Ethyl bromoacetate (0.55 mL, 5.0 mmol) was added to the reaction mixture, and stirring was continued for 2 h. The reaction was quenched with water (10 mL) and extracted with EtOAc (2×20 mL). The organic extracts were combined and washed with water, brine, and dried (Na2SO4). The solvent was removed under reduced pressure to give the title compound (1.14 g, >100%) as a brown solid. MS (ES) m/e 222 [M+H]+.
Quantity
676 mg
Type
reactant
Reaction Step One
Name
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]1=[O:10].[H-].[Na+].Br[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>CN(C=O)C>[O:10]=[C:2]1[N:3]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[O:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
676 mg
Type
reactant
Smiles
O1C(NC2=C1C=CC=C2)=O
Name
Quantity
220 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.55 mL
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×20 mL)
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1OC2=C(N1CC(=O)OCC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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